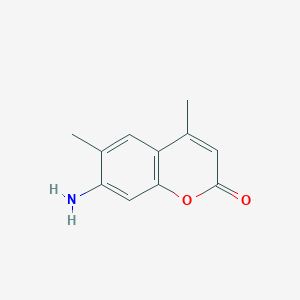
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a trimethylsilyl group attached to a propynyl chain. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with pyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with oxygen-containing functional groups, while reduction can produce saturated pyridine derivatives.
Applications De Recherche Scientifique
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine has several applications in scientific research:
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It is used in the production of advanced materials and polymers due to its reactivity and structural properties.
Mécanisme D'action
The mechanism of action of 2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the pyridine ring. The trimethylsilyl group can stabilize reaction intermediates, while the pyridine ring can act as a nucleophile or electrophile depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trimethylsilyl)-1-propyne: This compound is similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.
3-(Trimethylsilyl)prop-2-yn-1-ol: This compound has a hydroxyl group instead of a pyridine ring, which affects its reactivity and applications.
Uniqueness
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine is unique due to the combination of the trimethylsilyl group and the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C11H15NSi |
|---|---|
Poids moléculaire |
189.33 g/mol |
Nom IUPAC |
trimethyl(3-pyridin-2-ylprop-2-ynyl)silane |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)10-6-8-11-7-4-5-9-12-11/h4-5,7,9H,10H2,1-3H3 |
Clé InChI |
LTGKHVPEPPYPDD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC#CC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)


![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)

![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)

![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)


![(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide](/img/structure/B12832872.png)
